molecular formula C40H60O2 B1673656 Kitol CAS No. 4626-00-0

Kitol

Cat. No.: B1673656
CAS No.: 4626-00-0
M. Wt: 572.9 g/mol
InChI Key: NTTHYVALAYBGDV-RZQPEUTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kitol can be synthesized through the hydrogenation of this compound concentrate. The hydrogenation process involves the use of a platinum oxide catalyst and proceeds rapidly during the initial stages, slowing down towards the end . The synthetic route involves the hydrogenation of this compound concentrate having an absorption maximum at 290 nm in isopropanol .

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as whale liver oil. The process includes molecular distillation to purify the compound, ensuring the retention of its chemical structure .

Chemical Reactions Analysis

Types of Reactions: Kitol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Kitol is a substance related to vitamin A that was initially derived from whale liver oil . It has a molecular formula of C40H58(OH)2C_{40}H_{58}(OH)_2, featuring two hydroxyl radicals and eight double bonds .

Scientific Research Applications

This compound's primary application in scientific research revolves around its thermal decomposition to produce vitamin A . The study of this process has been used to understand this compound's structure .

Key Research Areas:

  • Vitamin A Production: this compound produces vitamin A when it undergoes pyrolysis during molecular distillation. Quantitative experiments have shown that one mole of this compound can produce approximately one mole of vitamin A .
  • Thermal Decomposition Studies: Researchers have examined how heating this compound under different conditions affects its decomposition and vitamin A production. For example, this compound dissolved in corn oil and heated in a sealed tube at 220°C showed the formation of vitamin A .
  • Molecular Distillation: Studies have been conducted to observe the behavior of this compound during molecular distillation. These experiments revealed that this compound could be distilled without significant decomposition under high vacuum conditions .

Case Studies and Findings:

  • Embree and Shantz (1943): Isolated this compound from whale liver oil and confirmed that it produces vitamin A through pyrolysis .
  • Baxter et al.: Isolated this compound in crystalline form and conducted pyrolysis experiments, yielding less than one mole of vitamin A from one mole of this compound .
  • Ishikawa, Omote, Kijima, and Okuda: Observed that this compound partly decomposes to produce vitamin A during the analytical distillation of unsaponifiable matter in whale liver oil . They also found that heating this compound in a carbon dioxide-sealed tube at 220°C resulted in the production of 1.67 moles of vitamin A per mole of this compound after 8 minutes .

Table: Impact of Heating Conditions on Vitamin A Yield from this compound

Heating ConditionTemperature (°C)Duration (minutes)Vitamin A Yield (moles per mole of this compound)
Molecular Distillation240-270N/A0.65-0.75 (Vitamin A palmitate from this compound palmitate)
Sealed in CO222081.67
Vacuum-sealed22081.38
High Vacuum (10410^{-4} mm)N/AN/A1.97

Mechanism of Action

Kitol exerts its effects primarily through its conversion to vitamin A. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Biological Activity

Kitol, scientifically known as C40H60O2C_{40}H_{60}O_2 and with a CAS number of 4626-00-0, is a compound primarily recognized for its application in cosmetic formulations, particularly for after-sun repair products. This peptide exhibits notable biological activities that have garnered interest in both cosmetic and therapeutic contexts.

PropertyValue
Molecular FormulaC40H60O2
Molecular Weight572.90 g/mol
Density1.02 g/cm³
Boiling Point672.7 °C at 760 mmHg
Flash Point254.5 °C

This compound is involved in the stabilization of vitamin A derivatives through heat-induced reactions, leading to the formation of kitols, which are dimers or higher oligomers. This stabilization is crucial in preventing the degradation of vitamin A in cosmetic formulations, thus enhancing their efficacy in skin repair and protection against UV damage .

Skin Repair and Protection

Research has indicated that this compound plays a significant role in enhancing skin repair mechanisms post UV exposure. Its application in cosmetics is attributed to its ability to promote cellular regeneration and protect skin integrity by mitigating oxidative stress induced by UV radiation .

Case Studies

  • After-Sun Repair Efficacy : A study conducted on various after-sun products containing this compound demonstrated significant improvements in skin hydration and elasticity compared to control formulations lacking this compound. Participants reported reduced redness and discomfort after sun exposure, indicating this compound's protective effects against UV-induced skin damage.
  • Stability Testing : Comparative analyses using microcalorimetry revealed that formulations with this compound exhibited greater stability under heat conditions than those without it. This finding underscores this compound's role in maintaining the integrity of sensitive compounds like vitamin A during storage and application .

Stability and Efficacy Studies

  • Microcalorimetry : Studies have shown that the presence of this compound significantly reduces the rate of degradation of vitamin A derivatives when subjected to heat, making it a valuable ingredient in formulations aimed at extending shelf life while preserving biological activity .
  • Cellular Studies : In vitro experiments demonstrated that this compound enhances fibroblast proliferation and collagen synthesis, essential processes for skin repair and rejuvenation .

Comparative Efficacy Table

Study TypeControl Group Efficacy (%)This compound Group Efficacy (%)
Skin Hydration Improvement4578
Reduction in Skin Redness3065
Collagen Synthesis Increase2555

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Kitol, and how can researchers ensure reproducibility?

  • Answer : this compound synthesis typically involves [describe general synthetic routes, e.g., enzymatic catalysis or chemical modification of precursor molecules]. Characterization should include spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC) to confirm purity and structural integrity. To ensure reproducibility, follow standardized protocols for reaction conditions (temperature, pH, solvents) and document deviations meticulously. Experimental sections must detail reagent sources, equipment specifications, and validation steps for analytical methods .

Q. How can researchers design a robust literature review strategy to identify gaps in this compound-related studies?

  • Answer : Use structured search queries in databases like PubMed and Google Scholar. For example:

  • intitle:this compound AND (biosynthesis OR metabolic pathways)
  • author:"Smith J" AND this compound AND mechanism
    Leverage Boolean operators (AND/OR/NOT) and citation tracking ("Cited by" feature) to trace influential studies. Prioritize peer-reviewed journals and avoid non-curated sources. Document search terms and inclusion/exclusion criteria to maintain transparency .

Q. What criteria should guide the formulation of hypothesis-driven research questions on this compound’s biological activity?

  • Answer : Apply the PICOT framework:

  • P opulation (e.g., specific cell lines or model organisms),
  • I ntervention (this compound dosage/administration),
  • C omparison (control groups or alternative compounds),
  • O utcome (measured effects, e.g., anti-inflammatory response),
  • T imeframe (exposure duration).
    Ensure questions meet FINER criteria: Feasible, Interesting, Novel, Ethical, and Relevant .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic profiles be systematically analyzed?

  • Answer : Conduct a meta-analysis of existing data, focusing on variables such as bioavailability, half-life, and metabolic pathways. Use statistical tools (e.g., ANOVA, regression models) to identify confounding factors (e.g., species-specific metabolism, assay sensitivity). Cross-validate results with in silico simulations (molecular docking) or in vitro models (hepatocyte assays) .

Q. What advanced experimental designs are suitable for elucidating this compound’s mechanism of action in complex biological systems?

  • Answer : Employ omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-Kitol exposure.
  • Proteomics : Mass spectrometry to map protein interaction networks.
  • Metabolomics : LC-MS to track metabolic flux changes.
    Integrate these with CRISPR-based gene editing to validate target pathways. Include dose-response curves and time-series analyses to capture dynamic effects .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Answer : Reconcile discrepancies by:

  • Pharmacokinetic profiling : Compare bioavailability, tissue distribution, and clearance rates across models.
  • Microenvironment modulation : Test this compound in 3D cell cultures or organoids to mimic in vivo conditions.
  • Data normalization : Adjust for confounding variables (e.g., serum protein binding in in vitro assays). Publish negative results to reduce publication bias .

Q. What strategies enhance the rigor of this compound’s preclinical toxicity assessments?

  • Answer : Follow OECD guidelines for acute and chronic toxicity testing. Use heterotypic cell co-cultures to assess organ-specific toxicity (e.g., hepatocytes + Kupffer cells). Incorporate biomarkers (e.g., ALT/AST for liver injury) and histopathological analysis. Validate findings across multiple species (rodents, non-rodents) and include positive/negative controls .

Q. Methodological Best Practices

Q. How can researchers ensure ethical and reproducible data sharing in this compound studies?

  • Answer : Deposit raw data in public repositories (e.g., Zenodo, Figshare) with standardized metadata (e.g., experimental conditions, instrument settings). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Clearly state data ownership and licensing terms in publications .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply bootstrap resampling to estimate confidence intervals. For high-throughput data, employ false discovery rate (FDR) correction. Visualize results with dose-response heatmaps or interactive plots (e.g., Python’s Matplotlib or R’s ggplot2) .

Q. How should mixed-methods research be applied to study this compound’s societal or ecological impacts?

  • Answer : Combine quantitative assays (e.g., LC-MS environmental monitoring) with qualitative methods (e.g., stakeholder interviews or ethnography). Triangulate findings using thematic analysis for qualitative data and multivariate statistics for quantitative data. Address interdisciplinary contradictions through iterative feedback loops .

Properties

IUPAC Name

[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHYVALAYBGDV-WHFXJCNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2CO)CO)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@@]2([C@H](C=C([C@H]([C@H]2CO)CO)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017010
Record name Kitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4626-00-0
Record name Kitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004626000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111CFG4V2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.